Comprehensive Technical Guide: Physicochemical Characterization and Biological Significance of the L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) Motif
Comprehensive Technical Guide: Physicochemical Characterization and Biological Significance of the L-Tyrosyl-L-valyl-L-glutaminyl-L-valine (YVQV) Motif
Executive Summary
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine, identified by its single-letter amino acid sequence YVQV , is a critical tetrapeptide motif. In molecular biology, it functions as a highly conserved tyrosine phosphorylation site within scaffolding proteins, most notably the Grb2-associated binding (Gab) protein family. This whitepaper provides a rigorous physicochemical characterization of the YVQV peptide—specifically its exact mass and molecular weight—alongside field-proven, self-validating methodologies for its synthesis and mass spectrometric validation.
Physicochemical Profiling: Molecular Weight and Exact Mass
The accurate determination of a peptide's mass is fundamental for mass spectrometry (MS)-based proteomics and synthetic validation. The YVQV peptide consists of four amino acid residues linked by three peptide bonds, resulting in the loss of three water molecules during condensation.
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Chemical Formula: C₂₄H₃₇N₅O₇
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Molecular Weight (Average Mass): 507.58 g/mol . This value accounts for the natural isotopic abundance of the elements and is utilized for stoichiometric calculations during bulk synthesis (1[1]).
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Monoisotopic Exact Mass: 507.2693 Da. This is the mass of the molecule calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS), the protonated molecular ion [M+H]⁺ is expected at m/z 508.2766.
Table 1: Elemental Composition and Mass Contribution of YVQV
| Residue / Component | Formula | Monoisotopic Exact Mass (Da) | Average Mass ( g/mol ) |
| Tyrosine (Y) | C₉H₉NO₂ | 163.0633 | 163.18 |
| Valine (V) | C₅H₉NO | 99.0684 | 99.13 |
| Glutamine (Q) | C₅H₈N₂O₂ | 128.0586 | 128.13 |
| Valine (V) | C₅H₉NO | 99.0684 | 99.13 |
| Terminal H₂O | H₂O | 18.0106 | 18.02 |
| Total (YVQV) | C₂₄H₃₇N₅O₇ | 507.2693 | 507.58 |
Biological Context: The YVQV Motif in Signal Transduction
In cellular signaling, the YVQV sequence is not merely a structural component; it is a dynamic regulatory switch. It is prominently featured in Gab1, Gab2, and Gab3 scaffolding adaptors (2[2]). Upon activation of Receptor Tyrosine Kinases (RTKs) by extracellular growth factors, Gab proteins are recruited to the plasma membrane.
Tyrosine kinases subsequently phosphorylate the tyrosine (Y) residue within the YVQV motif. The resulting phosphotyrosine (pYVQV) acts as a high-affinity docking site for proteins containing Src Homology 2 (SH2) domains. This specific interaction is causal to the propagation of downstream signaling cascades, such as the PI3K/AKT and Ras/ERK pathways, which regulate cell growth, differentiation, and survival.
Signal transduction pathway illustrating the phosphorylation and docking function of the YVQV motif.
Experimental Methodologies
To study the YVQV motif in vitro, researchers must synthesize the peptide and rigorously validate its mass. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.
Solid-Phase Peptide Synthesis (SPPS) of YVQV
Causality of Choice: Fmoc-SPPS is selected over Boc-SPPS because Fmoc chemistry utilizes mild, base-catalyzed deprotection (piperidine) and acid-catalyzed cleavage (TFA). This prevents the acid-catalyzed deamidation of the Glutamine (Q) side chain, which would otherwise alter the exact mass and biological activity of the peptide.
Step-by-Step Protocol:
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Resin Preparation: Swell 0.1 mmol of Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes. The Wang resin is chosen to yield a C-terminal carboxylic acid upon cleavage.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
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Amino Acid Coupling:
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Prepare a solution of 0.4 mmol Fmoc-Gln(Trt)-OH, 0.4 mmol HBTU, and 0.8 mmol DIPEA in DMF.
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Causality: The Trityl (Trt) protecting group on Glutamine prevents side-chain dehydration to a nitrile during the coupling phase.
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Add to the resin and agitate for 45 minutes.
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Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) confirms complete coupling. A blue color (positive) indicates unreacted amines, which automatically triggers a self-correcting double-coupling step.
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Iterative Assembly: Repeat deprotection and coupling for Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH.
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Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.
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Causality: Triisopropylsilane (TIS) acts as a scavenger to trap the t-butyl and trityl carbocations, preventing them from re-alkylating the sensitive tyrosine phenol ring.
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Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize the pellet.
High-Resolution Mass Spectrometry (HRMS) Validation
Causality of Choice: Liquid Chromatography coupled to Electrospray Ionization HRMS (LC-ESI-HRMS) is utilized because ESI is a soft ionization technique. It prevents the in-source fragmentation of the tetrapeptide, allowing the precise measurement of the monoisotopic mass to differentiate YVQV from isobaric impurities.
Step-by-Step Protocol:
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Sample Preparation: Dissolve the lyophilized YVQV peptide in 0.1% Formic Acid in HPLC-grade water to a concentration of 10 µM.
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm). Elute using a linear gradient of 5% to 60% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.
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Mass Spectrometer Calibration (Self-Validation): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run. The software automatically adjusts the mass axis in real-time based on the known exact mass of the calibrant, ensuring a mass error of < 5 ppm.
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Data Acquisition: Operate the Q-TOF or Orbitrap MS in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Data Analysis: Extract the ion chromatogram for m/z 508.2766 ([M+H]⁺). Confirm the isotopic distribution matches the theoretical pattern for C₂₄H₃₇N₅O₇.
Workflow from solid-phase peptide synthesis to HRMS mass validation of the YVQV motif.
References
- Source: PubChem (National Institutes of Health)
- Title: The "Gab" in signal transduction Source: ResearchGate URL
